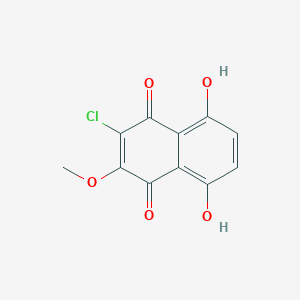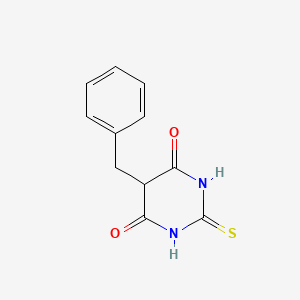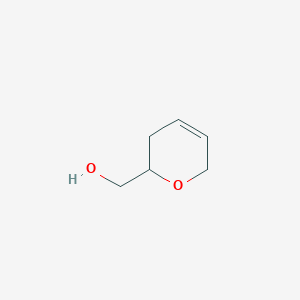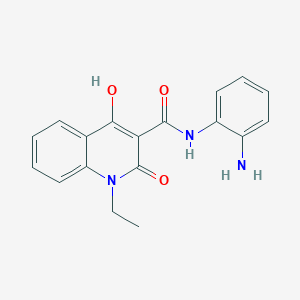
8-Oxoguanosin
Übersicht
Beschreibung
Oxoguanosine is a nucleoside derivative where guanosine is modified by the addition of an oxygen atom at the 8th position of the guanine base
Wissenschaftliche Forschungsanwendungen
Oxoguanosine is widely used in scientific research due to its role in studying oxidative stress and DNA damage. It is a key biomarker for oxidative damage in DNA and is used in various biological and medical research applications, including:
Chemistry: Studying the mechanisms of oxidative stress and DNA repair.
Biology: Investigating the effects of oxidative stress on cellular processes.
Medicine: Researching the role of oxidative stress in diseases such as cancer and neurodegenerative disorders.
Industry: Developing antioxidants and other therapeutic agents.
Wirkmechanismus
Target of Action
Oxoguanosine, also known as 8-oxoguanine, is a product of the oxidation of guanine, one of the four bases in DNA . The primary target of Oxoguanosine is the guanine base in nucleic acids, which is the most susceptible to oxidation . The enzyme that recognizes and interacts with Oxoguanosine is the human 8-oxoguanine-DNA glycosylase (OGG1) .
Mode of Action
Oxoguanosine interacts with its target, the guanine base, by forming an oxidized derivative of guanine . This interaction results in a mismatched pairing with adenine, leading to G to T and C to A substitutions in the genome . The enzyme OGG1 is responsible for the prompt removal of Oxoguanosine from human cells .
Biochemical Pathways
Oxoguanosine affects several biochemical pathways. It is involved in the DNA repair pathways, where it is actively repaired by DNA glycosylase OGG1 . Oxoguanosine in RNA causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .
Pharmacokinetics
It is known that oxoguanosine can be produced directly at the dna and rna levels or at the free nucleotide level, which can be incorporated through dna replication or rna transcription .
Result of Action
The result of Oxoguanosine’s action is the induction of mutations in the genome, specifically G to T and C to A substitutions . These mutations can be deleterious and contribute to various pathologies, including cancer .
Action Environment
The action of Oxoguanosine is influenced by environmental factors such as oxidative stress. Reactive oxygen species, which are continuously generated as byproducts of aerobic metabolism, can increase the production of Oxoguanosine . This increase can overwhelm homeostatic regulation, thereby imposing oxidative stress and leading to various pathogeneses, including tumorigenesis and neurodegenerative disorders .
Biochemische Analyse
Biochemical Properties
Oxoguanosine plays a crucial role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with DNA glycosylases, such as OGG1 (8-oxoguanine DNA glycosylase), which recognize and excise oxoguanosine from DNA, initiating the base excision repair pathway . Additionally, oxoguanosine can interact with RNA-binding proteins, affecting RNA stability and translation. For example, it has been shown to bind preferentially to certain RNA-binding proteins like IGF2BP1-3 and hnRNPD, while repelling others such as RBM4 .
Cellular Effects
Oxoguanosine has significant effects on various types of cells and cellular processes. In cells, oxoguanosine can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of oxoguanosine in mRNA can lead to errors in translation, resulting in the production of dysfunctional proteins . This can have downstream effects on cellular processes, including cell cycle regulation, apoptosis, and stress responses. In neurodegenerative diseases, elevated levels of oxoguanosine in RNA have been associated with impaired neuronal function and cell death .
Molecular Mechanism
The molecular mechanism of oxoguanosine involves its interaction with biomolecules at the molecular level. Oxoguanosine can form base pairs with adenine instead of cytosine, leading to G-to-T transversions during DNA replication . This mutagenic property is a key factor in its role in carcinogenesis. Additionally, oxoguanosine can inhibit or activate enzymes involved in DNA repair and replication. For example, it can inhibit the activity of DNA polymerases, leading to replication errors and genomic instability . Oxoguanosine can also induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxoguanosine can change over time. Oxoguanosine is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that oxoguanosine can have persistent effects on cellular function, including sustained oxidative stress and chronic inflammation . In vitro and in vivo studies have demonstrated that the accumulation of oxoguanosine in cells can lead to long-term changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of oxoguanosine vary with different dosages in animal models. At low doses, oxoguanosine can induce mild oxidative stress and DNA damage, which can be repaired by cellular mechanisms . At high doses, oxoguanosine can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain concentration of oxoguanosine is required to elicit a measurable biological response . Toxic effects at high doses include increased mutagenesis, impaired organ function, and increased risk of cancer .
Metabolic Pathways
Oxoguanosine is involved in several metabolic pathways, including those related to oxidative stress and DNA repair. It is primarily generated through the oxidation of guanosine by reactive oxygen species . Enzymes such as OGG1 play a crucial role in recognizing and excising oxoguanosine from DNA, facilitating its repair . Additionally, oxoguanosine can affect metabolic flux by altering the levels of metabolites involved in nucleotide synthesis and energy production . It can also interact with cofactors such as NAD+ and FAD, influencing redox reactions and cellular metabolism .
Transport and Distribution
Oxoguanosine is transported and distributed within cells and tissues through various mechanisms. It can be transported into cells via nucleoside transporters, such as ENT1 and CNT2 . Once inside the cell, oxoguanosine can be incorporated into DNA and RNA, where it exerts its effects . It can also bind to specific proteins, affecting its localization and accumulation within different cellular compartments . For example, oxoguanosine has been found to accumulate in the mitochondria, where it can contribute to mitochondrial dysfunction and oxidative stress .
Subcellular Localization
The subcellular localization of oxoguanosine can influence its activity and function. Oxoguanosine can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, oxoguanosine can be targeted to the nucleus by nuclear localization signals, where it can affect DNA replication and repair . In the cytoplasm, oxoguanosine can interact with RNA-binding proteins, influencing RNA stability and translation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxoguanosine can be synthesized through various chemical reactions involving guanosine. One common method involves the oxidation of guanosine using oxidizing agents such as hydrogen peroxide or ozone. The reaction conditions typically require a controlled environment to prevent over-oxidation and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of oxoguanosine may involve large-scale oxidation processes using advanced oxidation technologies. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions: Oxoguanosine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the oxoguanosine molecule.
Major Products Formed:
Oxidation: Further oxidation can lead to the formation of 8-hydroxy-2'-deoxyguanosine.
Reduction: Reduction reactions can yield reduced forms of oxoguanosine.
Substitution: Substitution reactions can produce derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Oxoguanosine is similar to other oxidized nucleosides such as 8-oxoadenine and 8-oxocytosine. it is unique in its ability to form stable adducts with DNA and its role as a biomarker for oxidative stress. Other similar compounds include:
8-oxoadenine: Oxidized form of adenine.
8-oxocytosine: Oxidized form of cytosine.
8-oxo-2'-deoxyguanosine: Another oxidized form of guanosine.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1,3-5,8,16-17H,(H,19,20)(H3,11,13,14,18)/t3-,4+,5-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAADZNSXOCOCZ-MXSWDONDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)C(=O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141787 | |
| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15596-14-2 | |
| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15596-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(4-nitrophenyl)-](/img/structure/B1652577.png)
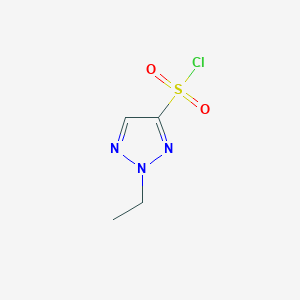
![1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B1652579.png)
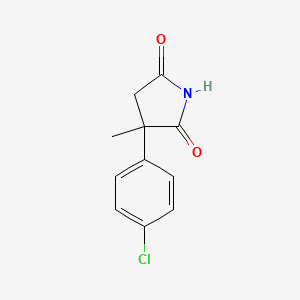
![1-[(4Ar,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B1652581.png)
![Acetamide, N-[1,1'-biphenyl]-2-yl-2,2,2-trifluoro-](/img/structure/B1652585.png)

